molecular formula C6H13NO2 B3007622 L-Alanine isopropyl ester CAS No. 39825-33-7

L-Alanine isopropyl ester

Cat. No.: B3007622
CAS No.: 39825-33-7
M. Wt: 131.17 g/mol
InChI Key: QDQVXVRZVCTVHE-YFKPBYRVSA-N
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Description

L-Alanine isopropyl ester hydrochloride (CAS: 62062-65-1 or 39825-33-7, depending on the source) is a chiral amino acid ester hydrochloride widely used as a key intermediate in pharmaceutical synthesis. It plays a critical role in the production of antiviral agents such as sofosbuvir (a hepatitis C drug) and remdesivir (a COVID-19 therapeutic) . Structurally, it consists of L-alanine esterified with isopropanol and stabilized as a hydrochloride salt. Its synthesis typically involves L-alanine reacting with triphosgene for cyclization, followed by isopropanol ring-opening under acidic conditions, avoiding harsh reagents like thionyl chloride . The compound is characterized by a molar mass of 167.63 g/mol, a melting point of 85°C, and storage recommendations at -20°C to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39825-33-7

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

propan-2-yl (2S)-2-aminopropanoate

InChI

InChI=1S/C6H13NO2/c1-4(2)9-6(8)5(3)7/h4-5H,7H2,1-3H3/t5-/m0/s1

InChI Key

QDQVXVRZVCTVHE-YFKPBYRVSA-N

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Alanine isopropyl ester hydrochloride can be synthesized through several methods. One common approach involves the reaction of L-alanine with isopropanol in the presence of hydrochloric acid. This esterification reaction typically requires controlled conditions, such as low temperatures and specific reaction times, to ensure high yields and purity .

Another method involves the use of triphosgene for ring closure, followed by ring opening with isopropanol under acidic conditions to form the ester. This method is advantageous due to its mild reaction conditions and the avoidance of highly irritating raw materials like thionyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound hydrochloride often involves large-scale esterification processes. These processes are designed to maximize yield and minimize costs. The use of continuous flow reactors and automated systems helps achieve consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

L-Alanine isopropyl ester hydrochloride undergoes various chemical reactions, including:

    Esterification: Formation of esters from carboxylic acids and alcohols.

    Hydrolysis: Breaking down of esters into their corresponding acids and alcohols.

    Substitution: Replacement of functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid, isopropanol, and triphosgene. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include L-alanine, isopropanol, and various ester derivatives. These products are often used as intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

Pharmaceutical Applications

L-Alanine isopropyl ester hydrochloride is primarily recognized for its role in drug development, particularly in the synthesis of prodrugs targeting viral infections.

Synthesis of Anti-Hepatitis C Virus Prodrugs

One of the notable applications of this compound hydrochloride is in the synthesis of anti-hepatitis C virus prodrugs based on imidazotriazine and pyrrolotriazine derivatives. This application highlights the compound's utility in creating effective antiviral agents, which are crucial for treating hepatitis C infections .

Peptide Synthesis

The compound also serves as a chiral building block in peptide synthesis. Its stereochemical properties make it valuable for constructing peptides with specific configurations, which are essential in developing therapeutic agents .

Chemical Synthesis Applications

This compound hydrochloride plays a vital role in various chemical reactions due to its reactivity and ability to act as an intermediate.

Intermediate in Organic Synthesis

The compound is utilized as an intermediate in organic synthesis processes, particularly for creating more complex molecules. For instance, it can react with (1R:2R)-2-Hydroxy-πnanone-3 to produce isopropyl (1R,2R,5R)-2′-[(2-hydroxypinan-3-ylene)amino]propanoate, showcasing its versatility in synthetic chemistry .

Synthesis Methodology

A significant advancement in the production of this compound hydrochloride involves a novel synthesis method that enhances yield and reduces environmental impact. The method includes:

  • Mixing isopropanol with thionyl chloride.
  • Adding L-alanine under catalytic conditions.
  • Adjusting pH with hydrochloric acid and crystallizing the product.

This method has reported yields of up to 92.5% and purity levels exceeding 99%, making it suitable for large-scale industrial production .

Development of Antiviral Agents

In a study focusing on antiviral drug development, researchers synthesized several prodrugs using this compound hydrochloride as a key intermediate. The results indicated that these prodrugs exhibited enhanced bioavailability and efficacy against hepatitis C virus strains compared to existing treatments .

Peptide Synthesis Innovations

Another case study explored the use of this compound hydrochloride in synthesizing complex peptides for therapeutic applications. The study demonstrated that utilizing this compound allowed for greater control over stereochemistry, leading to more effective peptide-based drugs .

Mechanism of Action

The mechanism of action of L-Alanine isopropyl ester hydrochloride involves its role as an amino acid derivative. It participates in biochemical pathways related to amino acid metabolism and protein synthesis. The compound can be hydrolyzed to release L-alanine, which is then incorporated into proteins or used in metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

L-Alanine isopropyl ester hydrochloride belongs to a broader class of amino acid ester hydrochlorides. Below is a comparative analysis with structurally related compounds:

L-Alanine Methyl Ester Hydrochloride (CAS: 2491-20-5)

  • Ester Group : Methyl (-CH₃).
  • Synthesis: Prepared via coupling Boc-protected amino acids with methylamine hydrochloride or direct esterification .
  • Applications: Used in peptide synthesis and as a substrate for α-amino acid ester acyltransferases (e.g., in microbial production of L-alanyl-L-glutamine) .
  • Key Differences : Shorter alkyl chain reduces lipophilicity compared to the isopropyl variant, impacting membrane permeability in drug formulations .

L-Alanine Ethyl Ester Hydrochloride

  • Ester Group : Ethyl (-CH₂CH₃).
  • Applications: Utilized in ibuprofenate derivatives and organogel formulations for drug delivery .
  • Reactivity : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters but faster than isopropyl esters, influencing prodrug activation kinetics .

L-Alanine Benzyl Ester Hydrochloride (CAS: Unspecified)

  • Ester Group : Benzyl (-CH₂C₆H₅).
  • Applications : Employed in nucleoside phosphorylation for antiviral agents (e.g., Scheme 2 in COVID-19 drug synthesis) .
  • Key Differences : The aromatic benzyl group enhances steric bulk, which can hinder enzymatic cleavage but improve stability in acidic environments .

L-Alanine 2-Ethylbutyl Ester Hydrochloride

  • Ester Group : 2-Ethylbutyl (-CH₂CH(C₂H₅)₂).
  • Applications : Serves as a precursor in racemic remdesivir synthesis, highlighting its role in antiviral therapeutics .

L-Alanine tert-Butyl Ester Hydrochloride (CAS: 13404-22-3)

  • Ester Group : tert-Butyl (-C(CH₃)₃).
  • Applications : Used in peptide synthesis and as a substrate for acyltransferases in microbial systems .
  • Stability : The bulky tert-butyl group provides superior hydrolytic stability, making it suitable for prolonged reactions .

Physicochemical Properties

Property This compound HCl L-Alanine Methyl Ester HCl L-Alanine Benzyl Ester HCl
Molar Mass (g/mol) 167.63 ~139.58 ~217.69 (estimated)
Melting Point (°C) 85 Not reported Not reported
Solubility Soluble in DCM, MeOH Soluble in DMF, water Soluble in DCM, THF
Purity >98% 99% Varies by synthesis method

Biological Activity

L-Alanine isopropyl ester hydrochloride is a compound that has garnered interest in the pharmaceutical and biochemical fields. Its biological activities, particularly its role as a pharmaceutical intermediate, are crucial for developing effective treatments, especially in antiviral therapies. This article explores the synthesis, biological activity, and research findings related to this compound hydrochloride.

Synthesis

The synthesis of this compound hydrochloride involves several methods, with the most notable being:

  • Using Thionyl Chloride : L-Alanine reacts with isopropanol in the presence of thionyl chloride and a catalyst (alumina) to form the ester. This method has been noted for its high yield and purity, achieving up to 99.4% purity with yields of approximately 92.13% .
  • Novel Preparation Method : A more recent method avoids high-irritation raw materials and utilizes triphosgene in a controlled reaction environment, resulting in a simpler and cost-effective process .
  • Separation Techniques : Advanced methods such as high-performance liquid chromatography (HPLC) are employed to separate this compound hydrochloride from its enantiomer, D-Alanine isopropyl ester hydrochloride, enhancing the purity and quality control of the compound .

Biological Activity

This compound hydrochloride exhibits several biological activities:

  • Pharmaceutical Intermediate : It serves as an intermediate in the synthesis of Sofosbuvir, a drug used to treat chronic hepatitis C. The efficacy of Sofosbuvir is significantly influenced by the quality of its intermediates, including this compound hydrochloride .
  • Solubility and Stability : Research indicates that derivatives of amino acid isopropyl esters, including L-Alanine derivatives, show enhanced solubility compared to their parent compounds. For instance, studies have demonstrated that these esters can exhibit solubility increases exceeding 66 times that of ibuprofen when modified appropriately .
  • Permeability Studies : The permeability of various amino acid derivatives has been analyzed, showing that this compound can improve drug delivery systems due to its favorable solubility characteristics .

Case Studies

Several studies have highlighted the biological implications of this compound hydrochloride:

  • Sofosbuvir Synthesis : A study demonstrated that using this compound hydrochloride as an intermediate in Sofosbuvir synthesis resulted in a highly effective antiviral compound with improved bioavailability due to the structural properties imparted by the ester .
  • Amino Acid Derivative Research : In a comparative study involving various amino acids and their isopropyl esters, L-Alanine derivatives were shown to have significant advantages in terms of solubility and permeability compared to other amino acids like glycine or valine . This suggests potential applications in drug formulation where enhanced absorption is critical.

Data Summary

The following table summarizes key findings related to the biological activity and properties of this compound hydrochloride:

Property/ActivityFindings
Synthesis Yield Up to 99.4% purity; yields ~92.13%
Role in Drug Synthesis Intermediate for Sofosbuvir (chronic hepatitis C treatment)
Solubility Improvement Up to 66 times higher than ibuprofen derivatives
Permeability Enhancement Improved delivery characteristics compared to other amino acid esters

Q & A

Basic Research Questions

Q. How is L-alanine isopropyl ester hydrochloride synthesized, and what factors influence reaction yield?

  • Methodological Answer : The compound is synthesized via a two-step reaction. First, L-alanine is esterified with isopropyl alcohol under acidic conditions, followed by hydrochlorination. Key parameters affecting yield include temperature (−78°C for controlled reactivity), stoichiometric ratios (e.g., 1.0 equiv of this compound hydrochloride to 1.1 equiv ethyl dichlorophosphate), and purification methods (silica gel column chromatography with hexanes/ethyl acetate gradients). Yields of ~35% are typical due to diastereomer formation and intermediate instability .

Q. What analytical methods validate the purity and structural integrity of this compound hydrochloride?

  • Methodological Answer : Characterization involves:

  • NMR spectroscopy (1H/13C) to confirm esterification and stereochemistry.
  • HPLC (≥98% purity criteria) with C18 columns and acetonitrile/water mobile phases.
  • Potentiometric titrations to assess hydrochloride content and pKa values (e.g., pH 2–10 range).
  • Melting point analysis (decomposition observed >150°C) to detect impurities .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store at 2–8°C in airtight, desiccated containers to prevent hydrolysis. Avoid prolonged exposure to humidity (>60% RH) or elevated temperatures (>25°C), which degrade the ester group. Decomposition products may include L-alanine and hydrochloric acid, detectable via TLC or IR spectroscopy .

Advanced Research Questions

Q. How does regiochemical variability in this compound hydrochloride impact its reactivity in ProTide activation mechanisms?

  • Methodological Answer : Diastereomers formed during synthesis (e.g., 35% yield of a 1:1 mixture) exhibit divergent reactivity. For example, in ProTide analogues, the R-configured ester enhances phosphoramidate intermediate stability, improving prodrug activation. Regiochemical analysis via X-ray crystallography or chiral HPLC is critical for isolating active isomers .

Q. What role does the isopropyl ester group play in modulating membrane permeability compared to methyl or t-butyl esters?

  • Methodological Answer : The isopropyl group balances lipophilicity (logP ~1.2) and steric hindrance, optimizing passive diffusion across cell membranes. Comparative studies using Caco-2 cell monolayers show 2–3× higher permeability than methyl esters (logP ~0.5) but reduced crystallinity versus t-butyl derivatives (logP ~2.1). Solubility in aqueous buffers (e.g., PBS pH 7.4) is ≤5 mg/mL, requiring co-solvents like DMSO for in vitro assays .

Q. How can researchers resolve contradictions in reported stability data under varying pH conditions?

  • Methodological Answer : Conflicting stability profiles (e.g., hydrolysis half-life of 8 h at pH 5 vs. 2 h at pH 7.4) arise from buffer composition differences. Use phosphate-free buffers (e.g., Tris-HCl) to avoid catalytic effects. Real-time stability studies with LC-MS monitoring are recommended to quantify degradation kinetics and identify pH-specific byproducts .

Q. What strategies improve diastereoselectivity during esterification to minimize byproduct formation?

  • Methodological Answer : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) or low-temperature kinetic control (−20°C). Polar aprotic solvents (e.g., dichloromethane) reduce racemization. Post-synthesis purification via recrystallization (ethanol/water) or preparative HPLC enhances enantiomeric excess (up to 95% ee) .

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